molecular formula C17H21N3O3 B7092004 N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide

N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide

Cat. No.: B7092004
M. Wt: 315.37 g/mol
InChI Key: ZWPVPOPHXMZMFC-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide is a complex organic compound that features a pyrimidine ring and a benzamide moiety

Properties

IUPAC Name

N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-6-11(2)8-12(7-10)14(21)20-17(3,4)16-18-9-13(23-5)15(22)19-16/h6-9H,1-5H3,(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPVPOPHXMZMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C)(C)C2=NC=C(C(=O)N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the benzamide group. Specific reagents and conditions may include:

    Starting Materials: 5-methoxy-6-oxo-1H-pyrimidine and 3,5-dimethylbenzoic acid.

    Reagents: Common reagents include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)ethyl]-3,5-dimethylbenzamide
  • N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propyl]-3,5-dimethylbenzamide

Uniqueness

N-[2-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both pyrimidine and benzamide moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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